molecular formula C27H54O4 B14373869 1,3-dioctoxypropan-2-yl 2-ethylhexanoate CAS No. 89389-64-0

1,3-dioctoxypropan-2-yl 2-ethylhexanoate

Katalognummer: B14373869
CAS-Nummer: 89389-64-0
Molekulargewicht: 442.7 g/mol
InChI-Schlüssel: GUUHYMZVRKJACV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-dioctoxypropan-2-yl 2-ethylhexanoate is an organic compound with the molecular formula C27H50O6. It is a complex ester formed from the reaction of 1,3-dioctoxypropan-2-ol and 2-ethylhexanoic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-dioctoxypropan-2-yl 2-ethylhexanoate can be synthesized through esterification reactions. The primary synthetic route involves the reaction of 1,3-dioctoxypropan-2-ol with 2-ethylhexanoic acid in the presence of a catalyst, typically a strong acid like sulfuric acid or a Lewis acid such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-dioctoxypropan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3-dioctoxypropan-2-yl 2-ethylhexanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and lubricants

Wirkmechanismus

The mechanism of action of 1,3-dioctoxypropan-2-yl 2-ethylhexanoate involves its interaction with molecular targets such as enzymes and receptors. The ester groups in the compound can undergo hydrolysis to release active metabolites, which can then interact with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-dioctoxypropan-2-yl 2-ethylhexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its long alkyl chains provide hydrophobic characteristics, making it suitable for applications in nonpolar environments. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .

Eigenschaften

CAS-Nummer

89389-64-0

Molekularformel

C27H54O4

Molekulargewicht

442.7 g/mol

IUPAC-Name

1,3-dioctoxypropan-2-yl 2-ethylhexanoate

InChI

InChI=1S/C27H54O4/c1-5-9-12-14-16-18-21-29-23-26(24-30-22-19-17-15-13-10-6-2)31-27(28)25(8-4)20-11-7-3/h25-26H,5-24H2,1-4H3

InChI-Schlüssel

GUUHYMZVRKJACV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOCC(COCCCCCCCC)OC(=O)C(CC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.